3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors
Preparation Methods
The synthesis of 3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring, using reagents like sodium hydride or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pteridines and naphthalene derivatives.
Scientific Research Applications
3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to natural pteridines makes it useful in studying enzyme cofactors and metabolic pathways.
Medicine: Its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors is being explored.
Mechanism of Action
The mechanism by which 3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione exerts its effects involves interactions with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, binding to active sites and altering enzyme activity. The pathways involved often include key metabolic processes where pteridine derivatives play crucial roles .
Comparison with Similar Compounds
Compared to other pteridine derivatives, 3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione stands out due to its naphthalene moiety, which enhances its chemical stability and optical properties. Similar compounds include:
10-(Phenyl)-benzo[g]pteridine-2,4(3H,10H)-dione: Lacks the methyl group and naphthalene moiety, resulting in different reactivity and applications.
3-Methyl-10-(phenyl)-benzo[g]pteridine-2,4(3H,10H)-dione:
Properties
CAS No. |
160510-39-4 |
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Molecular Formula |
C21H14N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-methyl-10-naphthalen-1-ylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C21H14N4O2/c1-24-20(26)18-19(23-21(24)27)25(17-11-5-4-10-15(17)22-18)16-12-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3 |
InChI Key |
KZTIJQTVMZTPHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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